molecular formula C9H18ClN3O B8214951 1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride

Cat. No.: B8214951
M. Wt: 219.71 g/mol
InChI Key: LTJJYZJPQYFAIA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O . This compound is characterized by the presence of a piperidine ring and a diazinane ring, making it a unique structure in the realm of heterocyclic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a piperidine derivative with a diazinane precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product .

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or diazinane rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

1-[(3R)-piperidin-3-yl]-1,3-diazinan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9-11-5-2-6-12(9)8-3-1-4-10-7-8;/h8,10H,1-7H2,(H,11,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJJYZJPQYFAIA-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CCCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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